Dibenzothiophene sulfone

説明

Role in Fossil Fuel Desulfurization Technologies

The removal of sulfur from fossil fuels, a process known as desulfurization, is crucial for reducing harmful sulfur oxide emissions that contribute to acid rain and respiratory problems. frontiersin.org Dibenzothiophene (B1670422) (DBT) and its derivatives are among the most challenging sulfur compounds to remove from petroleum products using conventional methods like hydrodesulfurization (HDS). frontiersin.orgplos.orggoogle.com This has led to the development of alternative desulfurization techniques where dibenzothiophene sulfone plays a key intermediate role.

Two prominent methods are Oxidative Desulfurization (ODS) and Biodesulfurization (BDS).

Oxidative Desulfurization (ODS): In ODS, organosulfur compounds like DBT are oxidized to their corresponding sulfones. hnu.edu.cn This oxidation significantly increases the polarity of the molecule, making the resulting this compound more soluble in polar solvents and thus easier to remove by extraction or adsorption. google.comhnu.edu.cnresearchgate.net The general reaction involves an oxidizing agent and a catalyst. hnu.edu.cnutrgv.edu

For example, studies have demonstrated the effective oxidation of DBT to this compound using catalysts such as tungsten (VI) oxide (WO3) and titanium dioxide (TiO2). utrgv.eduutrgv.edu The reaction conditions, including temperature and the choice of solvent, are critical for optimizing the conversion rate. utrgv.edu The resulting this compound can then be separated from the fuel matrix. hnu.edu.cnacs.org

Biodesulfurization (BDS): BDS utilizes microorganisms to selectively cleave the carbon-sulfur bonds in organosulfur compounds without degrading the hydrocarbon backbone of the fuel. ijcce.ac.irfrontiersin.org The most studied pathway for this process is the "4S pathway," where DBT is sequentially oxidized to dibenzothiophene sulfoxide (B87167) (DBTO), then to this compound (DBTO2), and finally converted to 2-hydroxybiphenyl (2-HBP) and sulfite. plos.orgasm.orgmdpi.com

Several bacterial strains, including Rhodococcus erythropolis and Paenibacillus species, have been identified and engineered for their ability to perform this conversion. frontiersin.orgasm.orgnih.gov Research has focused on optimizing the conditions for microbial growth and enzymatic activity to enhance the efficiency of DBT desulfurization. ijcce.ac.irasm.org The conversion of DBT to its sulfone derivative is a critical step in this biological pathway. frontiersin.orgasm.org

Table 1: Comparison of Desulfurization Technologies Involving this compound

| Feature | Oxidative Desulfurization (ODS) | Biodesulfurization (BDS) |

|---|---|---|

| Principle | Oxidation of DBT to DBTO2, followed by extraction/adsorption. hnu.edu.cn | Microbial conversion of DBT to 2-HBP via the 4S pathway, with DBTO2 as an intermediate. plos.orgasm.org |

| Reactants | Oxidizing agents (e.g., H2O2), catalysts (e.g., WO3, TiO2). utrgv.eduutrgv.eduacs.org | Microorganisms (e.g., Rhodococcus, Paenibacillus), nutrients. frontiersin.orgijcce.ac.irasm.org |

| Conditions | Moderate temperatures and atmospheric pressure. hnu.edu.cn | Mild physiological conditions (e.g., specific pH and temperature). ijcce.ac.ir |

| Key Intermediate | This compound (DBTO2). hnu.edu.cnutrgv.edu | This compound (DBTO2). frontiersin.orgasm.org |

| Final Product (from DBT) | Separated this compound. hnu.edu.cn | 2-hydroxybiphenyl (2-HBP) and sulfite. ijcce.ac.irasm.org |

| Advantages | Can remove refractory sulfur compounds. hnu.edu.cn | Environmentally friendly, preserves the fuel's carbon structure. ijcce.ac.irnih.gov |

| Challenges | Catalyst cost and stability, separation of sulfones. hnu.edu.cn | Efficiency and scalability for industrial applications. nih.gov |

Relevance in Advanced Materials Development

The unique electronic and structural properties of the this compound unit have made it a valuable building block in the design of advanced materials, particularly organic semiconductors and polymers with tailored functionalities. pubcompare.airesearchgate.net

Organic Semiconductors: this compound derivatives are being explored for their potential in organic light-emitting transistors (OLETs) and other optoelectronic devices. nih.govrsc.orgresearchgate.netconsensus.app The electron-withdrawing nature of the sulfone group influences the energy levels of the molecules, which is crucial for achieving desired charge transport properties. nih.govrsc.org Researchers have synthesized novel this compound-based organic semiconductors that exhibit ambipolar charge transport and blue emission, properties that are highly sought after for display technologies. nih.govconsensus.app The specific molecular design and crystal packing play a significant role in determining the material's performance, such as electron mobility. rsc.org

Conjugated Polymers: Incorporating this compound units into conjugated polymer backbones has led to the development of materials with enhanced photocatalytic activity. rsc.orgacs.org These polymers have shown promise in applications such as hydrogen production from water. acs.orgnih.gov The sulfone group can improve the polymer's interaction with water and facilitate charge separation and transfer, which are key processes in photocatalysis. rsc.orgacs.org Studies have shown that polymers containing this compound often outperform their analogues without the sulfone group in terms of photocatalytic efficiency. acs.org

Table 2: Properties and Applications of this compound-Based Materials

| Material Type | Key Properties | Potential Applications |

|---|---|---|

| Organic Semiconductors | Ambipolar charge transport, blue emission, high mobility. nih.govrsc.org | Organic light-emitting transistors (OLETs), optoelectronic devices. nih.govrsc.org |

| Conjugated Polymers | Enhanced photocatalytic activity, improved charge transfer. rsc.orgacs.org | Photocatalytic hydrogen evolution from water. acs.orgnih.gov |

| Poly(ether sulfone)s | High glass transition temperatures, good thermal stability. researchgate.net | High-performance engineering thermoplastics. |

Implications for Environmental Science and Pollution Abatement

The study of this compound has significant implications for environmental science, primarily related to the monitoring and remediation of pollution from fossil fuels. frontiersin.orgnih.gov The combustion of sulfur-containing fuels is a major source of atmospheric sulfur dioxide (SO2), a key contributor to acid rain. frontiersin.org

By serving as a key intermediate in desulfurization processes, this compound is integral to technologies aimed at reducing these harmful emissions. hnu.edu.cnresearchgate.net Furthermore, understanding the biodegradation pathways of dibenzothiophene and its oxidized derivatives, including the sulfone, is crucial for developing bioremediation strategies for sites contaminated with petroleum products. asm.orgnih.gov Research into microorganisms that can metabolize this compound contributes to the development of more effective and environmentally friendly methods for cleaning up oil spills and contaminated soils. asm.orgnih.gov The conversion of dibenzothiophene to its sulfone is a critical step in these natural attenuation and engineered bioremediation processes. asm.org

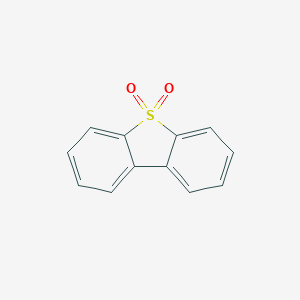

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dibenzothiophene 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2S/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJFYINYNJYDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074424 | |

| Record name | Dibenzothiophene 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-05-3 | |

| Record name | Dibenzothiophene sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene-5,5-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzothiophene 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzothiophene 5,5-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOTHIOPHENE 5,5-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D7K6K33UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Functionalization of Dibenzothiophene Sulfone

Catalytic Synthesis Approaches

Catalytic methods offer efficient and selective routes to dibenzothiophene (B1670422) sulfone, primarily through oxidation and cyclization reactions.

Metal-Catalyzed Oxidations and Sulfonations

Metal-catalyzed oxidation of dibenzothiophene is a prominent method for synthesizing dibenzothiophene sulfone. scielo.org.zautep.eduhnu.edu.cnutep.eduutrgv.edusci-hub.box This process often involves the use of an oxidizing agent in the presence of a metal catalyst. researchgate.net The reaction typically proceeds through the initial formation of dibenzothiophene sulfoxide (B87167), which is then further oxidized to the corresponding sulfone. scielo.org.za

A variety of transition metals, including molybdenum, tungsten, vanadium, and noble metals like platinum and gold, have been shown to be effective catalysts for this transformation. utep.eduhnu.edu.cnutrgv.edusci-hub.boxbohrium.com The choice of catalyst, oxidant, and reaction conditions can significantly influence the reaction's efficiency and selectivity. For instance, using hydrogen peroxide as an oxidant in the presence of a transition-metal-based catalyst in an acidic medium is a common and effective approach. researchgate.net

Table 1: Metal-Catalyzed Oxidation of Dibenzothiophene

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxidovanadium(IV) complex on nanofibers | H₂O₂ | Methanol | 50 | 80 (sulfone) | scielo.org.za |

| Pt/SiO₂ | - | Decahydronaphthalene | 115-160 | - | utep.eduutep.edu |

| Au/SiO₂ | - | Decahydronaphthalene | 115-160 | - | utep.eduutep.edu |

| Ag/SiO₂ | - | Decahydronaphthalene | 115-160 | - | utep.eduutep.edu |

| MoO₃/Modified Medicinal Stone | H₂O₂ | Model Oil | 100 | 97.5 (removal) | hnu.edu.cn |

| MoO₃/V₂O₅/MCM-41 | H₂O₂ | n-octane/acetonitrile (B52724) | - | 99.06 (conversion) | sci-hub.box |

| WO₃/ZrO₂ | H₂O₂ | Model Oil | - | 100 (conversion) | bohrium.com |

| WOₓ/Al₂O₃ with Vanadium | H₂O₂ | - | - | - | bohrium.com |

Activation energies for Pt/SiO₂, Au/SiO₂, and Ag/SiO₂ catalysts were determined to be 20.26 kJ/mol, 47.04 kJ/mol, and 77.31 kJ/mol, respectively. utep.edu The activation energy for the uncatalyzed reaction on silica (B1680970) was 115.56 kJ/mol. utep.eduutep.edu

A novel approach to synthesizing dibenzothiophene sulfones involves the use of sulfur dioxide (SO₂) surrogates. thieme-connect.com These surrogates provide a safer and more convenient alternative to gaseous SO₂. d-nb.infobaranlab.org One such method involves the reaction of cyclic diaryliodonium salts with a SO₂ surrogate, such as sodium metabisulfite (B1197395) (Na₂S₂O₅), to form the corresponding sulfone. thieme-connect.com This transformation can be catalyzed by copper(II) for the synthesis of dibenzothiophene dioxides. thieme-connect.com The use of SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has also been explored in radical-initiated reactions. mdpi.comacs.org

To enhance catalytic activity, stability, and facilitate catalyst recovery, metal catalysts are often immobilized on solid supports. scielo.org.zahnu.edu.cnresearchgate.net Common supports include silica (SiO₂), alumina (B75360) (Al₂O₃), zirconia (ZrO₂), and mesoporous materials like MCM-41. utep.eduhnu.edu.cnutep.edusci-hub.boxbohrium.comresearchgate.net

Supported metal catalysts have demonstrated high efficiency in the oxidation of dibenzothiophene. For example, molybdenum trioxide (MoO₃) supported on a modified medicinal stone achieved a 97.5% removal rate of dibenzothiophene. hnu.edu.cn Similarly, tungsten trioxide (WO₃) highly dispersed on mesoporous zirconia led to the complete oxidation of dibenzothiophene to its sulfone. bohrium.com Bimetallic catalysts, such as MoO₃/V₂O₅ supported on MCM-41, have also shown excellent catalytic activity, with over 99% conversion of dibenzothiophene. sci-hub.box The interaction between the metal and the support, as well as the dispersion of the metal on the support's surface, are crucial factors influencing the catalyst's performance. bohrium.combohrium.com

Table 2: Supported Metal Catalysts in Dibenzothiophene Oxidation

| Catalyst | Support | Oxidant | Key Finding | Reference |

|---|---|---|---|---|

| Oxidovanadium(IV) | Polymer Nanofibers | H₂O₂ | High yield and selectivity for sulfone. | scielo.org.za |

| Pt, Au, Ag Nanoparticles | Silica (SiO₂) | - | Pt/SiO₂ showed the lowest activation energy. | utep.eduutep.edu |

| Molybdenum (Mo) | Modified Medicinal Stone | H₂O₂ | High removal rate of dibenzothiophene. | hnu.edu.cn |

| Tungsten Trioxide (WO₃) | Mesoporous Zirconia (ZrO₂) | H₂O₂ | Complete oxidation to this compound. | bohrium.com |

| Molybdenum/Vanadium Oxides | MCM-41 | H₂O₂ | High conversion rate, catalyst recyclable. | sci-hub.box |

| Vanadium Substituted Polyoxometalates | Silica, Titania, Tantalum | H₂O₂ | High conversion of DBT to its sulfone. | researchgate.net |

| K-based Oxides | Alumina (γ-Al₂O₃) | - | Effective for decomposition of this compound. | rsc.org |

Radical-Initiated Cyclization Reactions

Radical-initiated cyclization reactions offer an alternative pathway for the synthesis of fused sulfone structures. mdpi.com These reactions can be initiated by various means, including the use of radical initiators or photoredox catalysis. mdpi.comresearcher.life For instance, a radical-initiated, three-component cascade reaction mediated by DABSO has been developed to produce indeno[1,2-c]thiochromene 5,5-dioxides. mdpi.com Mechanistic studies suggest the involvement of sulfonyl radical intermediates that undergo cyclization. mdpi.comacs.org

Transformation from Precursor Molecules

This compound can also be synthesized through the transformation of suitable precursor molecules.

Conversion of Dibenzothiophene S-Oxides

The oxidation of dibenzothiophene S-oxide (sulfoxide) is a direct method to obtain this compound. scielo.org.za This conversion is often the second step in the oxidation of dibenzothiophene, where the sulfoxide is an intermediate. scielo.org.za Various oxidizing agents and catalytic systems used for the direct oxidation of dibenzothiophene to the sulfone are also effective for the oxidation of the sulfoxide. scielo.org.zaresearchgate.net In some synthetic approaches, the reaction conditions can be controlled to favor the formation of either the sulfoxide or the sulfone. scielo.org.za Additionally, lithium metal in conjunction with sodium has been shown to convert dibenzothiophene sulfoxide to biphenyl, indicating a desulfurization pathway. researchgate.net

Functionalization of the this compound Scaffold

Once the dibenzothiophene core is synthesized, it can be further functionalized to create a diverse range of derivatives. A primary functionalization is the oxidation of the sulfur atom. Dibenzothiophene S-oxide, synthesized via methods like electrophilic cyclization, can be readily oxidized to the corresponding dibenzothiophene S,S-dioxide (sulfone). researchgate.net This transformation is typically achieved in high yield using a common oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA). researchgate.net

The reactivity of the sulfur center in the dibenzothiophene scaffold allows for the creation of useful synthetic reagents. For instance, dibenzothiophene S-oxide can be activated with triflic anhydride (B1165640) (Tf₂O) in the presence of trimethylsilyl (B98337) cyanide (TMSCN). nih.gov This reaction does not produce the sulfone but instead forms 5-(cyano)dibenzothiophenium triflate, a stable, electrophilic cyanation reagent. nih.gov This reagent demonstrates the capacity of the functionalized dibenzothiophene scaffold to act as a platform for developing new chemical tools. It can effectively transfer a cyano group to a wide variety of nucleophiles, including amines, thiols, silyl (B83357) enol ethers, and electron-rich arenes, without the need for a metal catalyst. nih.gov

Table 4: Examples of Cyanation using 5-(cyano)dibenzothiophenium triflate nih.gov

| Substrate Type | Product Type | Yield Range (%) |

|---|---|---|

| Anilines | Cyanamides | Moderate to Excellent |

| Aromatic Thiols | Thiocyanates | Good |

| Silyl Enol Ethers | α-Cyanoketones | Good |

| Indoles | Indole Nitriles | Good |

| N-Protected Tryptamines | Tricyclic Pyrroloindolines | Good |

Mechanistic Studies of Dibenzothiophene Sulfone Transformations

Reaction Pathway Elucidation

Understanding the step-by-step molecular transformations that dibenzothiophene (B1670422) and its sulfone derivative undergo is essential for controlling reaction outcomes. This subsection details the elucidated mechanisms for the oxidation of dibenzothiophene, its reductive desulfurization, and its photochemical transformations.

The transformation of dibenzothiophene (DBT) to dibenzothiophene sulfone (DBTO2) is a cornerstone of oxidative desulfurization (ODS) processes. The reaction is not a single-step conversion but proceeds through a sequential oxidation pathway. The initial step involves the oxidation of the sulfur atom in dibenzothiophene to form the intermediate, dibenzothiophene sulfoxide (B87167) (DBTO). Subsequent oxidation of the sulfoxide yields the final product, this compound.

This two-step mechanism can be summarized as: Dibenzothiophene (DBT) → Dibenzothiophene sulfoxide (DBTO) → this compound (DBTO2)

The mechanism is often facilitated by a catalyst and an oxidizing agent, such as hydrogen peroxide (H2O2). In a system using an oxidovanadium(IV) catalyst, for example, the catalytic cycle involves the formation of a hydroxyl-peroxidovanadium(V) species. The oxidation occurs via electron pairing and subsequent bond formation between the sulfur atom of the dibenzothiophene and an oxygen atom from this reactive vanadium species.

The selectivity of the reaction towards either the sulfoxide or the sulfone can be controlled by adjusting the reaction conditions. A higher concentration of the oxidant relative to dibenzothiophene generally favors the formation of the fully oxidized this compound. Conversely, a higher concentration of dibenzothiophene can lead to higher selectivity for the intermediate sulfoxide, as the oxidant is consumed before it can further oxidize the sulfoxide to the sulfone.

Table 1: Effect of Reactant Ratio on Dibenzothiophene Oxidation

| Condition | Primary Product | Reason |

|---|---|---|

| High [Oxidant] / [DBT] Ratio | This compound (DBTO2) | Sufficient oxidant is available for both oxidation steps. |

This interactive table summarizes the influence of reactant concentrations on the product distribution in the oxidation of dibenzothiophene.

The conversion of this compound to biphenyl involves the removal of the sulfone (-SO2-) group, a process known as desulfonylation. This transformation is significant as it regenerates a hydrocarbon backbone, preserving the fuel value of the parent molecule while removing sulfur. Several mechanistic pathways for this reaction have been investigated.

One primary mechanism is thermal decomposition , where heating the sulfone leads to the elimination of sulfur dioxide (SO2) gas. This process can result in the formation of biphenyl through ring-closed products.

A second important mechanism involves nucleophilic attack . In this pathway, a nucleophile attacks the carbon atom adjacent to the sulfone group. The reaction of this compound with a hydroxide ion (OH-), a common nucleophile, can yield biphenyl as a major product. The selectivity of this reaction can be significantly enhanced by the presence of multiatomic alcohols, such as ethylene glycol or propylene glycol, in the reaction medium. These alcohols are believed to control the interaction between the sulfone and the nucleophile, favoring the pathway that leads to biphenyl.

General mechanisms for desulfonylation include:

Homolytic bond dissociation: Cleavage of the Carbon-Sulfur bond where each atom retains one of the bonding electrons.

Heterolytic cleavage: Cleavage of the Carbon-Sulfur bond where one atom retains both bonding electrons, which can occur via:

Nucleophilic attack, leading to a sulfinate ion (-SO2−).

Formation of a sulfonylium ion (-SO2+).

The choice of catalyst, such as basic metal hydroxides or oxides, can facilitate these pathways, particularly those involving nucleophilic attack.

Photochemical methods offer an alternative route for the transformation of dibenzothiophene, primarily within the context of oxidative desulfurization. These processes utilize light energy, often in conjunction with a photocatalyst, to drive the oxidation reaction under mild conditions (room temperature and atmospheric pressure).

The general mechanism involves the excitation of a photocatalyst, such as titanium dioxide (TiO2), by ultraviolet (UV) or visible light. This generates electron-hole pairs (e-/h+) in the catalyst. These charge carriers then react with adsorbed molecules like water and oxygen to produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide radicals (O2•−).

These potent oxidizing radicals are primarily responsible for the subsequent oxidation of dibenzothiophene to this compound. The proposed mechanism indicates that these radicals attack the electron-rich sulfur atom in the DBT molecule, leading to its stepwise oxidation.

A typical photochemical oxidative desulfurization process can be broken down into these key steps:

Excitation: A photocatalyst absorbs photons, generating electron-hole pairs.

Radical Formation: The charge carriers react with water and oxygen to form •OH and O2•− radicals.

Oxidation: The generated radicals oxidize DBT to DBTO and subsequently to DBTO2.

Separation: The resulting polar sulfone is removed from the nonpolar hydrocarbon phase, typically by solvent extraction using a polar solvent like acetonitrile (B52724).

The efficiency of this process can be enhanced by the addition of an oxidizing agent like hydrogen peroxide, which can promote the formation of reactive radicals.

Catalytic Applications of Dibenzothiophene Sulfone and Its Derivatives

Oxidative Desulfurization Catalysis

Oxidative desulfurization (ODS) is a promising alternative to traditional hydrodesulfurization (HDS) for removing sulfur compounds from fuels. This process involves the oxidation of sulfur-containing compounds, like dibenzothiophene (B1670422) (DBT), to their corresponding sulfones, which are more polar and thus easier to remove.

The development of effective heterogeneous catalysts is crucial for the industrial viability of ODS. A variety of materials have been investigated for their ability to catalyze the oxidation of dibenzothiophene to dibenzothiophene sulfone.

Metal Oxide Catalysts : Molybdenum (VI) oxide and tungsten (VI) oxide, as well as their mixtures, have been studied for the catalytic oxidation of DBT. utrgv.edu These catalysts are synthesized via a precipitation reaction and their efficiency is evaluated at different calcination and reaction temperatures. utrgv.edu Titanium dioxide (TiO2) in its rutile, anatase, and brookite forms has also been demonstrated as an effective catalyst for the ODS of DBT to this compound using oxygen as the oxidant. utrgv.edu

Mixed Oxide Systems : Iron and molybdenum mixed oxides supported on aluminum-pillared clay (Al-PILC) have been prepared and tested for the catalytic oxidative desulfurization of dibenzothiophene. researchgate.net

Layered Double Hydroxides (LDHs) : Heteropolyanion-substituted hydrotalcite-like compounds, such as MgAl-PMo12, MgAl-PW12, and MgAl-SiW12, have been synthesized and used as catalysts for the oxidative removal of DBT. nih.gov MgAl-PMo12, in particular, has shown high efficiency, achieving nearly 100% conversion of DBT under mild conditions. nih.gov Composites of zinc/aluminum LDH with titanium dioxide (Zn/Al-TiO2) and zinc oxide (Zn/Al-ZnO) have also been developed as effective catalysts. bcrec.idnih.gov

Supported Catalysts : Molybdenum supported on modified medicinal stone has been shown to be a cost-effective catalyst for the removal of DBT from oil. hnu.edu.cn Keplerate nanoball iso-polyoxomolybdate {Mo132} supported on activated carbon has also been synthesized and demonstrated high efficiency in DBT removal. rsc.org

Electrocatalysts : Materials such as gold, glassy carbon, nickel, palladium, and platinum have been evaluated as electrochemical catalysts for the oxidation of DBT. chemrxiv.orgchemrxiv.org Gold was found to be highly selective for the oxidation to this compound in the presence of water. chemrxiv.orgchemrxiv.org

Interactive Data Table: Heterogeneous Catalysts for Dibenzothiophene Oxidation

| Catalyst System | Support/Matrix | Oxidant | Key Findings | Reference |

| Molybdenum (VI) oxide / Tungsten (VI) oxide | None | Not specified | Effective for DBT to DBTS conversion. | utrgv.edu |

| Titanium Dioxide (TiO2) | None | Oxygen | Rutile, anatase, and brookite forms are active. | utrgv.edu |

| Iron/Molybdenum Mixed Oxide | Al-PILC | H2O2:HCOOH | Novel catalysts for ODS. | researchgate.net |

| MgAl-PMo12 | Hydrotalcite-like | Hydrogen Peroxide | Nearly 100% DBT conversion at 60°C. | nih.gov |

| Molybdenum | Modified Medicinal Stone | Not specified | 98.1% DBT removal under optimal conditions. | hnu.edu.cn |

| Gold | Electrode | Electrochemical | High selectivity for DBTS formation. | chemrxiv.orgchemrxiv.org |

| Zn/Al-TiO2, Zn/Al-ZnO | Layered Double Hydroxide | Hydrogen Peroxide | High conversion rates for DBT. | bcrec.idnih.gov |

Understanding the kinetics of the catalytic oxidation of dibenzothiophene is essential for optimizing reaction conditions and designing efficient reactors.

A study using a combined catalyst of quaternary ammonium (B1175870) bromide and phosphotungstic acid with hydrogen peroxide as the oxidant found that the apparent activation energy for DBT oxidation was 28.70 kJ/mol. acs.org The reaction rate constant was observed to be influenced by the type of quaternary ammonium bromide used. acs.org

The oxidation of DBT using TiO2 as a catalyst demonstrated first-order kinetics with an Arrhenius activation energy of 47.4 kJ/mol. utrgv.edu

Kinetic studies of DBT removal using an iron and molybdenum mixed oxide catalyst showed that the adsorption of DBT follows pseudo-second-order kinetics. researchgate.net

In an extraction and catalytic oxidative desulfurization (ECODS) system using phosphomolybdic acid and hydrogen peroxide in an ionic liquid, the kinetics of DBT oxidation was found to be pseudo-first-order with an apparent activation energy of 53.8 kJ/mol. tandfonline.com

Interactive Data Table: Kinetic Parameters for Dibenzothiophene Oxidation

| Catalytic System | Reaction Order | Apparent Activation Energy (Ea) | Reference |

| Quaternary ammonium bromide and phosphotungstic acid | Not specified | 28.70 kJ/mol | acs.org |

| Titanium Dioxide (TiO2) | First-order | 47.4 kJ/mol | utrgv.edu |

| Iron/Molybdenum Mixed Oxide | Pseudo-second-order (adsorption) | Not specified | researchgate.net |

| Phosphomolybdic acid in ionic liquid | Pseudo-first-order | 53.8 kJ/mol | tandfonline.com |

The ability to regenerate and reuse catalysts is a critical factor for the economic feasibility of any catalytic process.

Heteropolyanion-substituted hydrotalcite-like catalysts, such as MgAl-PMo12, can be recovered by filtration and reused with nearly the same catalytic activity as the fresh material. nih.gov After the 5th recovery of MgAl-PW12, the DBT conversion was nearly 99.82%, which was very close to the result obtained with the fresh catalyst. nih.gov

A molybdenum catalyst supported on modified medicinal stone showed a drop in sulfur removal from 98.1% to 92.2% after being reused five times. hnu.edu.cn

A catalytic system involving phosphomolybdic acid in an ionic liquid could be recycled eight times without a significant decrease in reaction activity. tandfonline.com

An oxalate-based catalyst used for DBT oxidation showed only a 1.33% and 1.56% reduction in activity after the first and second runs, respectively. nih.gov However, a more significant decrease was observed after the third run. nih.gov

A catalyst based on 3-(trihydroxysilyl)-1-propanesulfonic acid on a mesoporous silica (B1680970) support (TPS/MCF) exhibited good stability and could be reused for several cycles in dibenzothiophene oxidation. mdpi.com

Decomposition Catalysis for Sulfur Dioxide Removal

After the oxidation of dibenzothiophene to this compound, the sulfone can be subjected to catalytic decomposition to recover hydrocarbons and release sulfur in the form of sulfur dioxide (SO2). nih.gov

Layered double hydroxides (LDHs) have been investigated as effective catalysts for the decomposition of this compound.

The catalytic activity of Mg-Al LDHs is influenced by the Mg/Al ratio, aging temperature, and calcination. researchgate.net

An optimal Mg/Al ratio of 2 or 3 and an aging temperature of 150°C were found to be ideal for the decomposition of this compound. researchgate.net This is attributed to a well-developed LDH structure and a greater number of basic sites. researchgate.net

These optimized LDH catalysts demonstrate high activity and stability for the removal of sulfur dioxide from sulfones present in ODS diesel. researchgate.net In a trickle bed reactor, an LDH catalyst achieved 75% removal of sulfones at 475 °C. researchgate.netresearchgate.net

Mg-Al mixed oxides, particularly when supported on mesoporous silica, have shown significant catalytic performance in the cracking of this compound for SO2 removal. nih.gov

An Mg-Al-mesoporous silica catalyst prepared by a direct incorporation method exhibited higher catalytic performance than pure MgO. nih.gov The high dispersion of magnesium and the large surface area of the support are key factors influencing the catalyst's basicity and its effectiveness in DBTS cracking. nih.gov

Mg-based oxide catalysts, such as MgO-SiO2, MgO-Al2O3, and MgO-SiO2-Al2O3, prepared by spray pyrolysis, have also been examined. scispace.com The MgO-SiO2 catalyst, with its well-developed mesopores, large surface area, and well-dispersed magnesium oxide, showed the highest activity in the cracking of DBTS. scispace.com This superior performance was attributed to the strong basicity of the material. scispace.com

Photocatalytic Hydrogen Evolution

The conversion of solar energy into chemical energy through photocatalytic water splitting is a critical area of research for producing hydrogen fuel. nih.gov Organic semiconductors, particularly conjugated polymers, have emerged as a promising class of materials for this application. nih.govbeilstein-journals.org Their properties, such as light absorption range, charge carrier mobility, and redox potentials, can be readily tuned through molecular design. beilstein-journals.org Among these materials, polymers incorporating this compound units have demonstrated high performance for sacrificial hydrogen evolution from water. nih.gov

Biotechnological Approaches in Dibenzothiophene Sulfone Research

Biodesulfurization Processes

Biodesulfurization (BDS) is a microbial process that specifically targets and removes sulfur from organic compounds found in fossil fuels, such as dibenzothiophene (B1670422) (DBT). tandfonline.comnih.gov This technology has garnered significant attention as it operates under mild conditions and can remove sulfur from heterocyclic compounds that are resistant to conventional chemical treatments. nih.govoup.com The most extensively studied pathway for this process is the "4S pathway," where dibenzothiophene sulfone is a critical intermediate. nih.govplos.org

Microorganisms have evolved specific metabolic pathways to cleave the carbon-sulfur bonds in organosulfur compounds. In the context of dibenzothiophene, several bacterial strains, including those from the genera Rhodococcus, Gordonia, Pseudomonas, and Arthrobacter, have been identified for their ability to desulfurize DBT through specific oxidative pathways. nih.govplos.orgresearchgate.net These pathways typically proceed without degrading the carbon skeleton of the molecule, thus preserving the fuel's calorific value. oup.com The degradation of this compound is a crucial step within these metabolic routes.

The most well-characterized biodesulfurization route is the "4S pathway," named for the four key enzymatic steps involved in the conversion of dibenzothiophene to a sulfur-free compound. plos.orgnih.gov This pathway is a sulfur-specific process, meaning it selectively removes the sulfur atom from the dibenzothiophene molecule. plos.org The process begins with two successive oxidation steps of the sulfur atom in dibenzothiophene. nih.gov First, dibenzothiophene is oxidized to dibenzothiophene sulfoxide (B87167) (DBTO), which is then further oxidized to this compound (DBTO2). nih.govnih.gov this compound is subsequently converted to 2-(2'-hydroxyphenyl) benzene (B151609) sulfinate (HBPS). nih.gov The final step involves the hydrolytic cleavage of the C-S bond in HBPS to yield the final products, 2-hydroxybiphenyl (2-HBP) and sulfite. nih.gov

Table 1: Intermediates of the 4S Pathway

| Compound Name | Abbreviation | Role in Pathway |

|---|---|---|

| Dibenzothiophene | DBT | Starting Substrate |

| Dibenzothiophene sulfoxide | DBTO | First Intermediate |

| This compound | DBTO2 | Second Intermediate |

| 2-(2'-hydroxyphenyl) benzene sulfinate | HBPS | Third Intermediate |

The bioconversion of dibenzothiophene and its intermediates in the 4S pathway is catalyzed by a set of four enzymes encoded by the dsz operon. plos.orgresearchgate.net The first two steps, the conversion of DBT to DBTO and then to DBTO2, are catalyzed by a dibenzothiophene monooxygenase (DszC). nih.govnih.gov The subsequent conversion of this compound to HBPS is catalyzed by a specific this compound monooxygenase (DszA). nih.govpsecommunity.org The final desulfurization step, the conversion of HBPS to 2-HBP and sulfite, is carried out by a desulfinase (DszB). nih.gov These monooxygenases, DszA and DszC, require a flavin reductase (DszD) to supply them with the reduced flavin mononucleotide (FMNH2) necessary for their catalytic activity. nih.govnih.gov

Table 2: Enzymes of the 4S Pathway and their Functions

| Enzyme | Gene | Function |

|---|---|---|

| Dibenzothiophene monooxygenase | dszC | Catalyzes the oxidation of DBT to DBTO and DBTO to DBTO2. |

| This compound monooxygenase | dszA | Catalyzes the conversion of DBTO2 to HBPS. nih.govpsecommunity.org |

| 2-(2'-hydroxyphenyl) benzene sulfinate desulfinase | dszB | Catalyzes the final conversion of HBPS to 2-HBP and sulfite. nih.gov |

A significant focus of research in biodesulfurization is to improve its efficiency to make it a commercially viable process. nih.gov Strategies to enhance the rate of biodesulfurization include genetic engineering of the microorganisms to optimize the expression of the dsz enzymes and the development of advanced bioreactor configurations. nih.gov Furthermore, cell immobilization and the use of nanoparticles are promising approaches to improve the stability and reusability of the biocatalysts. nih.govbrieflands.com

Immobilizing microbial cells offers several advantages over using free cells in suspension, including easier separation of the biocatalyst from the reaction mixture, enhanced operational stability, and the potential for continuous operation. nih.govbrieflands.com Common methods for cell immobilization in biodesulfurization include entrapment in polymeric gels like calcium alginate and adsorption onto solid supports. brieflands.comfao.org For instance, Rhodococcus erythropolis cells encapsulated in calcium alginate beads have been shown to effectively convert dibenzothiophene to 2-hydroxybiphenyl. brieflands.com The use of immobilized cells can also help to overcome issues of cell contamination in the final product. brieflands.comdavidpublisher.com

Table 3: Comparison of Free vs. Immobilized Cells for Biodesulfurization

| Parameter | Free Cells | Immobilized Cells |

|---|---|---|

| Biocatalyst Recovery | Difficult | Easy |

| Operational Stability | Lower | Higher nih.gov |

| Product Contamination | Higher risk | Minimized risk brieflands.com |

| Reusability | Limited | High potential nih.govbrieflands.com |

| Mass Transfer Limitations | Minimal | Can be a factor cmu.edu |

A novel approach to enhance biodesulfurization is the coating of microbial cells with nanoparticles. nih.gov This technique combines the benefits of immobilization with unique properties of nanomaterials. For example, coating bacterial cells with magnetic nanoparticles, such as magnetite (Fe3O4), allows for the easy and rapid separation of the biocatalyst from the reaction medium using an external magnetic field. nih.govcmu.edu Studies have shown that Pseudomonas delafieldii cells coated with magnetic nanoparticles retained their desulfurizing activity and could be reused for multiple cycles. nih.gov This method can overcome some of the mass transfer limitations associated with traditional entrapment techniques. cmu.edu Furthermore, the addition of nano-sized particles like γ-Al2O3 to the immobilization matrix has been reported to significantly increase the rate of biodesulfurization. brieflands.com

Table 4: Effects of Nanoparticle Coating on Biodesulfurization

| Nanoparticle | Microorganism | Key Findings |

|---|---|---|

| Magnetite (Fe3O4) | Pseudomonas delafieldii | Coated cells showed similar desulfurizing activity to free cells and could be reused more than five times. nih.gov |

| Magnetite (Fe3O4) | Rhodococcus erythropolis R1 | Immobilized cells on magnetic nanoparticles allowed for easy recovery and optimization of the process. davidpublisher.com |

Adsorptive Removal and Separation Technologies

Adsorption Mechanism and Capacity Studies

The enhanced polarity of dibenzothiophene (B1670422) sulfone compared to its parent compound, dibenzothiophene, is a key factor in its preferential adsorption onto various materials. arabjchem.orgacs.org This increased polarity facilitates stronger interactions with the surfaces of polar adsorbents.

Mesoporous materials, such as the silica-based MCM-41 and the carbon-based CMK-3, have been extensively studied for the adsorption of dibenzothiophene sulfone. acs.orgresearchgate.net These materials are characterized by their high surface areas and well-defined pore structures, which provide ample sites for adsorption. researchgate.netconicet.gov.ar

Studies comparing the adsorption of DBT and DBTS on these materials have shown that the adsorption of DBTS is significantly enhanced. acs.orgresearchgate.net For instance, the adsorption capacity of MCM-41 for DBTS was found to be considerably higher than for DBT. researchgate.net Specifically, in a para-xylene medium, the adsorption amount of DBTS over MCM-41 was 1.60 mgS/g, compared to 0.88 mgS/g over CMK-3. acs.orgresearchgate.net This highlights the effectiveness of combining oxidation with adsorption for superior desulfurization performance. acs.orgresearchgate.net

The superior performance of MCM-41 for DBTS adsorption, despite CMK-3 being more effective for DBT removal, suggests different governing adsorption mechanisms. acs.orgresearchgate.net The polar nature of the silica (B1680970) surface in MCM-41 likely promotes strong interactions with the highly polar sulfone group of DBTS. cymitquimica.com Research has also indicated that MCM-41 with spherical morphology and a narrow size distribution can effectively adsorb DBT, with 0.03 g/mL of the adsorbent capable of removing over 42% of DBT from a dodecane (B42187) solution. psu.edu Furthermore, ordered mesoporous silica materials have demonstrated equilibrium loading capacities for sulfones that are 2-3 times higher than commercial adsorbents. researchgate.net

Adsorption Capacities of Mesoporous Materials for Dibenzothiophene (DBT) and this compound (DBTS)

| Adsorbent | Compound | Adsorption Capacity (mgS/g) | Solvent | Reference |

|---|---|---|---|---|

| MCM-41 | DBTS | 1.60 | p-Xylene | acs.orgresearchgate.net |

| CMK-3 | DBTS | 0.88 | p-Xylene | acs.orgresearchgate.net |

| CMK-3 | DBT | Higher than MCM-41 | Not Specified | acs.orgresearchgate.net |

Activated carbon spheres (ACSs) and various modified clays (B1170129) have also emerged as effective adsorbents for this compound. researchgate.netacs.orgresearcher.life

Activated Carbon Spheres (ACSs):

ACSs prepared from materials like 3-methylphenol and formaldehyde (B43269) can achieve high surface areas (up to 1501 m²/g) and significant pore volumes. researchgate.netacs.orgacs.org The adsorption capacity of these spheres for DBT has been shown to have a strong correlation with the volume of small micropores, particularly those in the 0.6–1.2 nm range. researchgate.netacs.org Studies on modified activated carbon, impregnated with metal ions such as Cu²⁺, Fe³⁺, and Ni²⁺, have demonstrated a significant increase in the adsorption capacity for both benzothiophene (B83047) sulfone (BTO) and this compound (DBTS) compared to unmodified granular activated carbon (GAC). acs.org

Modified Clays:

Natural clays, such as bentonite (B74815) and activated clay, have been investigated for their potential to adsorb DBTS. researcher.liferesearchgate.net Raw bentonite has shown a notable adsorption capacity for DBTS. researcher.life However, modifications can either enhance or diminish this capacity depending on the nature of the modification. For example, impregnation with Fe³⁺ and Fe⁶⁺ ions was found to lower the desulfurization ability of bentonite and activated clay. researcher.liferesearchgate.net This is attributed to the "hard" acid nature of the iron ions having a lower compatibility with the "soft" base nature of the sulfones. researcher.liferesearchgate.net

Conversely, chitosan-coated bentonite has proven to be an effective biosorbent for DBTS removal. tandfonline.com In a fixed-bed column system, the adsorption capacity was found to be dependent on the flow rate and particle size, with lower flow rates and smaller particle sizes leading to higher capacities. tandfonline.com Specifically, at a flow rate of 1 mL/min, a maximum bed adsorption capacity of 4.30 mg DBTS/g of chitosan-coated bentonite was achieved. tandfonline.com

Kinetic studies on clay adsorbents often suggest that chemisorption is the rate-limiting step, as indicated by the suitability of the pseudo-second-order kinetic model. researcher.liferesearchgate.net The adsorption isotherm models that best fit the experimental data can vary. For instance, the adsorption of DBTS onto raw bentonite and Fe³⁺-impregnated bentonite followed the Freundlich model, suggesting heterogeneous adsorption. researcher.liferesearchgate.net In contrast, systems involving Fe⁶⁺-impregnated bentonite and various forms of activated clay were better described by the Dubinin-Radushkevich model, indicating that adsorption occurs through the filling of micropores. researcher.liferesearchgate.net

Adsorption Capacities of Modified Clays for this compound (DBTS)

| Adsorbent | Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Raw Bentonite (BR) | 7.2 | researcher.life |

| Bentonite-Fe³⁺ (BF3) | 5.1 | researcher.life |

| Bentonite-Fe⁶⁺ (BF6) | 6.4 | researcher.life |

| Chitosan-Coated Bentonite (1 mL/min flow rate) | 4.30 | tandfonline.com |

Solid-Liquid Equilibria and Solubility Studies

Understanding the solid-liquid equilibria and solubility of this compound is crucial for designing effective separation processes, particularly extraction and crystallization. acs.orgresearchgate.net The solubility of DBTS has been studied in various organic solvents. acs.orgacs.org

Experimental data on the solid-liquid equilibrium of binary systems of DBTS and various solvents have been obtained over a temperature range of 280 to 353 K. acs.org These studies are important for determining the activity coefficients, which can be correlated using models such as UNIQUAC, Wilson, and Margules. acs.org

The solubility of DBTS in different solvents decreases in the following order: N,N-dimethylformamide > γ-butyrolactone > acetonitrile (B52724) ≈ 2-ethoxyethanol (B86334) > 1-propanol. acs.org This information is valuable for selecting appropriate solvents for the extraction of DBTS after the oxidation stage in the ODS process. acs.org For instance, the low solubility of DBTS in diesel fuel itself suggests that it could potentially be removed by simple physical methods like filtration or centrifugation after oxidation. researchgate.net Research has shown that the saturation concentration of DBTS in a toluene/hexadecane mixture is very low, at 0.0239 wt.%. researchgate.net

Experimentally Determined Thermophysical Properties of Pure this compound

| Property | Value | Reference |

|---|---|---|

| Enthalpy of Fusion (ΔfusH) | 28,450 J·kg-1 | acs.org |

| Melting Temperature (Tfus) | 429.7 K | acs.org |

Integration with Oxidative Desulfurization for Separation

The integration of adsorption with oxidative desulfurization is a key strategy for achieving deep desulfurization of fuels. arabjchem.orgacs.orgresearchgate.net The ODS process converts aromatic sulfur compounds like DBT into their more polar sulfone counterparts, which are then more readily removed by adsorbents. arabjchem.orggoogle.com

This combined approach has proven to be significantly more effective than direct adsorption of the unoxidized sulfur compounds. acs.orgresearchgate.net For example, when a jet fuel and a diesel fuel were oxidized and then treated with MCM-41, sulfur removals of 85.6% and 81.4% were achieved, respectively. researchgate.netacs.org In contrast, direct treatment of the same fuels with MCM-41 without prior oxidation resulted in much lower sulfur removals of only 19.8% and 40.9%. researchgate.netacs.org

The process typically involves two main steps:

Oxidation: The fuel is treated with an oxidant (e.g., hydrogen peroxide) in the presence of a catalyst to convert DBT and its derivatives to DBTS. arabjchem.orgmdpi.com

Adsorption/Extraction: The oxidized fuel is then brought into contact with an adsorbent (like MCM-41, activated carbon, or modified clays) or a polar solvent to remove the highly polar sulfones. arabjchem.orgresearchgate.netmdpi.com

Some catalytic systems, such as those based on heteropolyanions, can act as both oxidation catalysts and adsorbents for the resulting sulfones. researchgate.net A proposed two-step process for removing sulfones from oxidation-treated middle distillates involves an initial centrifugal separation to remove the bulk of the sulfones, followed by selective adsorption to remove the remaining dissolved sulfones. researchgate.net This integrated approach is considered more cost-effective and environmentally friendly. researchgate.net

Advanced Characterization Techniques in Dibenzothiophene Sulfone Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of dibenzothiophene (B1670422) sulfone by probing the vibrations and magnetic resonance of its constituent atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of dibenzothiophene sulfone, the most prominent characteristic bands arise from the sulfone group (SO₂). The oxidation of the sulfur atom in dibenzothiophene to a sulfone results in the appearance of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. Research has identified the asymmetric stretching vibration at approximately 1306 cm⁻¹ and the symmetric stretching vibration around 1154 cm⁻¹ researchgate.netresearchgate.net. These distinct peaks are indicative of the successful conversion of organic sulfur compounds into their corresponding sulfones researchgate.net.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | ~1306 | Strong |

| Symmetric SO₂ Stretch | ~1154 | Strong |

This table presents the characteristic FTIR absorption bands for the sulfone group in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The ¹H NMR spectrum of this compound typically shows a complex multiplet in the aromatic region. The chemical shifts for the protons are influenced by the electron-withdrawing nature of the sulfone group. Reported chemical shifts in chloroform-d (CDCl₃) are generally observed in the range of 7.50 to 8.20 ppm.

| Proton Environment | Approximate Chemical Shift (ppm) |

| Aromatic Protons | 7.50 - 8.20 (multiplet) |

This table outlines the typical ¹H NMR chemical shift range for the aromatic protons of this compound.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The oxidation of the sulfur atom significantly affects the chemical shifts of the adjacent carbon atoms. A study reported the following chemical shifts for this compound, highlighting the distinct signals for the different carbon environments within the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| Quaternary Carbons | 141.58 |

| Aromatic CH | 133.16, 129.26, 127.65 |

This table displays the ¹³C NMR chemical shifts for this compound rsc.org.

Diffraction Techniques

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in solid materials, providing definitive information on crystal structure and packing.

The analysis showed that the sulfur-carbon bond length is 1.74 Å, and the sulfur-oxygen bond distance is 1.49 Å iucr.org. The C-C bond lengths in the benzene (B151609) rings are comparable to those found in fluorene iucr.orgiucr.org. This crystallographic data is crucial for understanding the solid-state properties of this compound and for validating theoretical models of its structure. XRD is also frequently used to characterize the crystalline structure of various catalysts employed in the oxidation of dibenzothiophene to its sulfone researchgate.net.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 10.09(1) Å |

| b | 13.89(3) Å |

| c | 7.22(1) Å |

| β | 93.5(4)° |

This table summarizes the unit cell parameters for crystalline this compound as determined by X-ray diffraction iucr.orgiucr.org.

Understanding the interaction between this compound and the enzymes involved in its metabolism is crucial for biodesulfurization research. X-ray crystallography has been employed to determine the three-dimensional structures of these enzymes, providing insights into their catalytic mechanisms.

One of the key enzymes in the microbial desulfurization pathway is this compound monooxygenase (DszA). This enzyme catalyzes the conversion of this compound to 2'-hydroxybiphenyl 2-sulfinic acid nih.gov. The purification, characterization, and crystallization of DszA from Rhodococcus erythropolis D-1 have been reported nih.gov. The enzyme was found to have a molecular mass of 97 kDa and consists of two identical subunits of 50 kDa each nih.gov. The successful crystallization of DszA is a critical step towards determining its high-resolution crystal structure, which will illuminate the specific amino acid residues involved in substrate binding and catalysis. Similarly, the dibenzothiophene (DBT) sulfone monooxygenase (TdsA) from the thermophilic bacterium Paenibacillus sp. has been purified and characterized, showing a dimeric structure with a total molecular mass of 120 kDa nih.gov. The determination of the crystal structures of these enzymes in complex with this compound or its analogs can reveal the precise orientation of the substrate in the active site and provide a basis for protein engineering efforts to improve catalytic efficiency.

Microscopic and Surface Analysis

In the comprehensive study of this compound, microscopic and surface analysis techniques are indispensable for characterizing the physical properties of materials involved in its synthesis, modification, and application. These methods provide critical insights into surface morphology, area, and pore characteristics, which are fundamental to understanding reaction kinetics, catalytic activity, and adsorption phenomena.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique utilized to investigate the surface morphology and topography of materials. In the context of this compound research, SEM is frequently employed to characterize catalysts and adsorbents used in desulfurization processes.

For instance, in studies involving the photocatalytic desulfurization of dibenzothiophene (DBT), SEM is used to examine the nanostructure of the photocatalysts. The morphology of these materials, as revealed by SEM, plays a crucial role in their photocatalytic efficiency. Similarly, when investigating the adsorption of this compound, SEM is used to study the surface morphology of various adsorbents, such as raw and modified clay minerals. The images obtained help in understanding how the surface structure of the adsorbent influences its capacity for adsorbing this compound.

Furthermore, in the characterization of heterogeneous complexes involving this compound, field emission-scanning electron microscopy (FE-SEM) combined with energy-dispersive X-ray analysis (EDS) provides detailed information about the surface and elemental composition of the materials.

N2 Adsorption-Desorption for Surface Area and Pore Volume

The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of gas molecules on a solid surface, is a standard technique for determining the specific surface area of a material. Nitrogen is a commonly used adsorbate for these measurements. The analysis of N2 adsorption-desorption isotherms provides valuable information about the surface area and pore structure, including pore volume and pore size distribution.

In research related to this compound, this technique is applied to characterize adsorbents. For example, the surface area of raw and modified clay adsorbents used for the removal of this compound is determined using BET analysis. These parameters are critical as they directly impact the adsorption capacity of the materials. A larger surface area and well-developed pore structure generally lead to enhanced adsorption performance. The technique has been applied to characterize a variety of materials, including those with low surface areas, where using krypton as the adsorbate can increase measurement accuracy.

Table 1: Parameters Determined by N2 Adsorption-Desorption Analysis

| Parameter | Description | Importance in this compound Research |

| Specific Surface Area (BET) | The total surface area of a solid per unit of mass. | Correlates with the number of available active sites for adsorption or catalysis. |

| Pore Volume | The total volume of the pores within a material. | Influences the capacity of an adsorbent to hold this compound. |

| Pore Size Distribution | The distribution of pore sizes within a material. | Affects the accessibility of internal surface area to this compound molecules. |

Chromatographic and Mass Spectrometric Analysis

Chromatographic and mass spectrometric techniques are fundamental tools for the separation, identification, and quantification of this compound in various matrices. These methods are essential for monitoring reaction progress, determining product purity, and conducting quantitative analysis in research and industrial applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a "gold standard" for the identification of chemical compounds. In the study of this compound, GC-MS is extensively used to monitor the progress of reactions, such as the oxidation of dibenzothiophene.

The technique allows for the identification of this compound as the oxidation product and can be used to follow the depletion of the starting material, dibenzothiophene. This real-time or near-real-time analysis provides valuable kinetic data and helps in optimizing reaction conditions. For instance, in extractive coupled catalytic oxidative desulfurization (ECODS) processes, GC-MS confirms that this compound is the sole oxidation product of dibenzothiophene. The analysis is typically performed by injecting a sample of the reaction mixture into the GC-MS system, where the components are separated based on their volatility and interaction with the stationary phase of the column before being detected and identified by the mass spectrometer.

Table 2: Application of GC-MS in this compound Research

| Application | Description | Example |

| Reaction Monitoring | Tracking the concentration of reactants and products over time. | Monitoring the oxidation of dibenzothiophene to this compound. |

| Product Identification | Confirming the identity of reaction products. | Identifying this compound in the effluent of a desulfurization process. |

| Quantitative Analysis | Determining the concentration of specific compounds. | Quantifying the amount of dibenzothiophene remaining in a reaction mixture. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. In the context of this compound, HPLC is a crucial tool for quantitative analysis, particularly in monitoring desulfurization processes.

HPLC methods have been developed and validated for the simultaneous determination of dibenzothiophene, this compound, and other related compounds in the effluents of desulfurization studies. These methods are important for evaluating the effectiveness of new desulfurization technologies. A typical HPLC analysis involves separating the target compounds on a column, such as a Newcrom R1 reverse-phase column, followed by detection using a UV detector at a specific wavelength. The concentration of each compound is then determined by comparing its peak area to that of a known standard.

For example, a fast HPLC-UV method has been developed for the simultaneous determination of dibenzothiophene, 4,6-dimethyldibenzothiophene, and this compound. This method allows for the rapid monitoring of these compounds during desulfurization studies.

Table 3: Key Parameters in HPLC Analysis of this compound

| Parameter | Detail | Significance |

| Stationary Phase | e.g., Newcrom R1 reverse-phase column | Determines the separation mechanism and selectivity. |

| Mobile Phase | e.g., Acetonitrile (B52724)/water mixture | Influences the retention time and resolution of the compounds. |

| Detection | UV detection at a specific wavelength (e.g., 231 nm) | Allows for the quantification of the separated compounds. |

| Retention Time | Time at which a specific compound elutes from the column. | Used for the identification of compounds. |

Advanced X-ray Techniques

Advanced X-ray techniques provide detailed structural information at the atomic and molecular level, which is crucial for understanding the properties and behavior of materials related to this compound. These techniques are particularly valuable for elucidating crystal structures and characterizing the electronic properties of catalysts and other materials.

X-ray diffraction (XRD) is a primary tool for determining the crystal structure of materials. In the study of heterocyclic sulfones, single-crystal X-ray diffraction is used to determine the precise molecular and crystal structures. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the material. Powder XRD can also be used to identify the products of oxidation reactions, confirming the formation of this compound.

Beyond basic diffraction, advanced synchrotron-based X-ray techniques are employed to probe the electronic structure of catalysts used in reactions involving dibenzothiophene. Techniques like X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) can provide insights into the oxidation state and local coordination environment of metal centers in catalysts, which are critical for understanding their reactivity and stability. While the direct application of these advanced techniques specifically to this compound is less commonly reported, their use in characterizing the materials involved in its synthesis and reactions is a growing area of research.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorbed Fine Structure (EXAFS) for Catalyst Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful technique for elucidating the electronic and local geometric structure of materials, making it highly suitable for the characterization of catalysts involved in the transformation of dibenzothiophene to this compound. springernature.com This element-specific method can be applied to crystalline or amorphous solids, providing detailed information about the oxidation state and coordination environment of specific atoms within a catalyst. springernature.comresearchgate.net The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). springernature.comchemistryviews.org

The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. researchgate.net The EXAFS region, on the other hand, contains information about the local atomic environment, including the coordination number, identity of neighboring atoms, and interatomic distances. researchgate.net This capability is crucial for understanding the structure of active sites in catalysts used for oxidative desulfurization (ODS), where dibenzothiophene is oxidized to this compound. mdpi.commdpi.comrsc.org

In the context of catalysts developed for desulfurization processes, which includes the oxidation of dibenzothiophene, XAS and EXAFS have been instrumental in characterizing the active metal centers, such as molybdenum (Mo). osti.govacs.org For instance, in studies of molybdenum sulfide (MoSₓ) catalysts, which are active in hydrodesulfurization (HDS), a process related to ODS, EXAFS has been used to determine the local structure around the Mo atoms. acs.org

Detailed research findings from EXAFS analysis of molybdenum-based catalysts have provided insights into the coordination environment of the Mo atoms. The data from these analyses can be presented in tabular format to clearly illustrate the structural parameters of the catalyst.

| Interaction | Coordination Number (N) | Interatomic Distance (R, Å) |

|---|---|---|

| Mo–O | 1.2 | 1.74 |

| Mo–S | 3.0 | 2.44 |

| Mo–Mo | 0.8 | 2.76 |

This table presents the coordination numbers and interatomic distances for a molybdenum sulfide film as determined by EXAFS analysis. Such data is critical for understanding the catalyst's structure at the atomic level. acs.org

The analysis of such data reveals, for example, the presence of molybdenum-oxygen (Mo-O), molybdenum-sulfur (Mo-S), and molybdenum-molybdenum (Mo-Mo) interactions within the catalyst structure. acs.org The coordination numbers and bond distances are indicative of the local structure, which in turn influences the catalytic activity. For instance, in cobalt-molybdenum sulfide (Co-Mo-S) catalysts, a correlation has been observed between the Co-S coordination number and the catalytic activity for the hydrodesulfurization of dibenzothiophene. acs.org

Furthermore, in situ and operando XAS studies allow for the characterization of catalysts under actual reaction conditions. tytlabs.co.jp This provides a dynamic view of the catalyst's structure and can reveal changes that occur during the catalytic process. tytlabs.co.jp For example, changes in the oxidation state and coordination environment of the active metal can be monitored as dibenzothiophene is converted to this compound.

| Parameter | Value |

|---|---|

| Mo-S bond distance (Å) | 2.41 |

| Mo-Mo bond distance (Å) | 3.16 |

This table shows typical bond distances in a molybdenum-based catalyst supported on alumina (B75360), as would be determined by EXAFS. These distances are fundamental to defining the catalyst's active phase.

The application of XAS and EXAFS to catalyst characterization in dibenzothiophene-related research provides invaluable data on the atomic-level structure of the catalytic materials. This detailed structural information is essential for establishing structure-activity relationships and for the rational design of more efficient catalysts for processes such as oxidative desulfurization.

Environmental Impact and Remediation Strategies

Formation and Presence in Hydrocarbon Streams

Dibenzothiophene (B1670422) sulfone is not a naturally occurring compound in crude oil but is rather an intermediate product formed during specific refining processes aimed at reducing the sulfur content of hydrocarbon fuels. Its presence is directly linked to the application of oxidative desulfurization (ODS) technologies. In these processes, sulfur-containing aromatic compounds like dibenzothiophene (DBT), which are difficult to remove using conventional hydrodesulfurization (HDS), are intentionally oxidized.

The oxidation process converts the less polar dibenzothiophene into the highly polar dibenzothiophene sulfone. This transformation is crucial because the altered chemical properties of the sulfone, particularly its increased polarity and different solubility, allow for its separation from the non-polar hydrocarbon stream. The formation occurs in the presence of an oxidizing agent and often a catalyst.

While effective for desulfurization, this process results in the presence of this compound within the treated hydrocarbon stream. However, the saturation concentration of this compound in these streams is typically very low. For instance, its solubility has been measured at 0.0239 wt. % in a toluene/hexadecane mixture and 0.0181 wt. % in a deep-hydrotreated middle distillate. sbbq.org.br This low solubility facilitates its separation, but any residual amount is a concern due to its environmental and toxicological profile.

Table 1: Solubility of this compound in Hydrocarbon Streams

| Hydrocarbon Stream | Saturation Concentration (wt. %) |

| Toluene/Hexadecane (20/80) Mixture | 0.0239 |

| Deep-Hydrotreated Middle Distillate | 0.0181 |

Data sourced from studies on the removal of sulfone compounds from middle distillates. sbbq.org.br

Environmental Consequences of Sulfur Emissions

The primary motivation for removing sulfur compounds like dibenzothiophene from fuels is to prevent the formation of sulfur oxides (SOx), principally sulfur dioxide (SO₂), during combustion. When sulfur-containing fossil fuels are burned in engines or power plants, the sulfur reacts with oxygen to produce SO₂, a major air pollutant with significant environmental consequences. industrialchemicals.gov.au

The key environmental impacts of sulfur emissions include:

Acid Rain: Sulfur dioxide is a primary precursor to acid rain. In the atmosphere, SO₂ reacts with water, oxygen, and other chemicals to form sulfuric acid. This acid then falls to the earth with precipitation, harming forests, acidifying lakes and streams to the detriment of aquatic life, and corroding buildings and infrastructure. industrialchemicals.gov.aunih.govchemicalbook.comnih.gov

Air Quality Degradation: SO₂ and the sulfate (B86663) aerosols formed from it are major components of particulate matter (PM2.5). These fine particles can penetrate deep into the lungs, causing respiratory issues and other health problems. industrialchemicals.gov.au They also contribute to the formation of haze, which reduces visibility. chemicalbook.com

Ecosystem Damage: Excessive sulfur deposition in soil can lead to the leaching of essential nutrients like calcium and magnesium, while mobilizing harmful trace elements. This acidification and nutrient imbalance can damage forests and negatively impact soil organisms and biogeochemical cycles. jbth.com.br

Global efforts to mitigate these impacts have led to stringent regulations on the sulfur content in fuels, driving the development of advanced desulfurization technologies like ODS, which in turn leads to the formation of intermediates such as this compound. industrialchemicals.gov.au

Toxicity Assessment of this compound and its Degradation Products

While the formation of this compound is a key step in removing sulfur from fuel, the compound itself and its subsequent degradation products are not without toxicological concerns.

A toxicological investigation in Wistar rats suggested that this compound could be a potential carcinogen. sbbq.org.br In the study, animals treated with this compound developed several polyps throughout their small intestine, indicating a carcinogenic potential similar to the known carcinogen 1,2-dimethylhydrazine. sbbq.org.br

The degradation products of dibenzothiophene can also be toxic. One common pathway for the biodesulfurization of dibenzothiophene results in the formation of 2-hydroxybiphenyl. selleckchem.com This compound has been shown to be very toxic to aquatic life. industrialchemicals.gov.aufishersci.com It exhibits acute and significant chronic toxicity in fish and has the potential to cause endocrine-mediated effects. industrialchemicals.gov.au Studies have confirmed the high toxicity of 2-hydroxybiphenyl to various bacteria used in biodesulfurization research. nih.gov

Furthermore, research combining biodegradation and UV treatment of dibenzothiophene found that the resulting mixture of degradation products, which can include sulfones and sulfoxides, was highly toxic to the bioluminescent bacteria Vibrio fischeri and caused cardiac deformities in Fundulus heteroclitus embryos. nih.gov This highlights that while remediation can remove the parent compound, the resulting chemical mixture may still pose a significant environmental hazard. nih.gov

Table 2: Aquatic Toxicity Data for Related Compounds

| Compound | Organism | Endpoint | Value |

| This compound | Daphnia magna (Water flea) | LC50 (48 h) | > 5.8 mg/L |

| 2-Hydroxybiphenyl | Desmodesmus subspicatus (Algae) | EC50 (72 h) | 0.85 mg/L |

| 2-Hydroxybiphenyl | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96 h) | 2.75 mg/L |

Data sourced from safety data sheets and environmental evaluations. chemicalbook.comfishersci.com

Integrated Remediation Technologies

Oxidation: The first step is the selective oxidation of dibenzothiophene and its derivatives to their corresponding sulfones, as described in section 8.1. This is the core of the Oxidative Desulfurization (ODS) process. Various catalytic systems have been developed to achieve high conversion rates under mild conditions. fishersci.com

Separation and Removal: Following oxidation, the highly polar this compound must be separated from the non-polar fuel. Several methods are employed based on the altered physical and chemical properties of the sulfone:

Adsorption: The increased polarity of the sulfone makes it amenable to removal by selective adsorption onto polar adsorbents like activated carbon. sbbq.org.br Metal-Organic Frameworks (MOFs) are also being explored as highly efficient adsorbents for these compounds. epa.gov

Solvent Extraction: The sulfone can be selectively extracted from the hydrocarbon phase using a polar solvent. This technique leverages the difference in solubility between the sulfone and the fuel components.

Separation: Due to its low solubility and higher density, this compound can sometimes precipitate out of the hydrocarbon stream, allowing for removal through physical methods like centrifugal separation. This can remove a majority (>80%) of the sulfone species before a final polishing step. sbbq.org.br